REACTION_SMILES
|
[C:23]([OH:24])(=[O:25])[CH3:26].[CH2:1]1[O:2][c:3]2[cH:4][c:5]([NH2:6])[cH:7][cH:8][c:9]2[O:10]1.[CH3:11][C:12](=[O:13])[O:14][C:15]([CH3:16])=[O:17].[Na+:22].[O-:18][C:19]([OH:20])=[O:21]>>[CH2:1]1[O:2][c:3]2[cH:4][c:5]([NH:6][C:12]([CH3:11])=[O:13])[cH:7][cH:8][c:9]2[O:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc2c(c1)OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1ccc2c(c1)OCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |